N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound combining pyrazole, tetrahydrothiazolopyridine, and cyclopropylsulfonyl moieties. The cyclopropylsulfonyl group may enhance metabolic stability and solubility compared to simpler alkyl or aryl sulfonates, while the pyrazole-carboxamide core is a common pharmacophore in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-24-17(11-16(23-24)13-5-3-2-4-6-13)19(26)22-20-21-15-9-10-25(12-18(15)29-20)30(27,28)14-7-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVARKBLBWNOBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O2S2
- Molecular Weight : 402.53 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The thiazole and pyrazole moieties are known to participate in enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It potentially interacts with various receptors, influencing signaling cascades that affect cell proliferation and apoptosis.
Antiparasitic Activity
Recent studies have highlighted the potential of thiazole derivatives in combating parasitic infections. For instance, compounds similar to this compound have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 2.2 | Trypanocidal |
| Compound B | 16.8 | Trypanocidal |
| N-(5-(cyclopropylsulfonyl)-...) | TBD | Potential |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results indicate varying degrees of cytotoxic effects on different cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | TBD |
| MCF7 | TBD |
| HeLa | TBD |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of similar pyrazole derivatives on cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting potential for development as anticancer agents.
- Case Study on Antimicrobial Properties : Another research project explored the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus. The compound exhibited notable antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Carbothioamide Functionality
Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl) isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () share the pyrazole core but differ in substituents. Key distinctions:
- Sulfonyl vs. Carbothioamide Groups : The target compound’s cyclopropylsulfonyl group likely improves aqueous solubility and resistance to enzymatic degradation compared to the carbothioamide group, which may exhibit higher reactivity but lower stability.
- Fused Thiazolopyridine vs. Isoxazole : The tetrahydrothiazolo[5,4-c]pyridine moiety in the target compound provides a rigid, planar structure that may enhance binding to hydrophobic enzyme pockets, whereas isoxazole derivatives () are more flexible and less sterically hindered.
Tetrazole-Containing Analogues
3-(Tetrazol-5-yl)-2-imino-coumarins () differ in core structure but share bioisosteric principles. Tetrazoles are often used as carboxylic acid surrogates due to similar pKa values (~4.5–4.9 vs. 4.2–4.4 for carboxylic acids). The target compound’s pyrazole-carboxamide group may serve a similar role but with distinct advantages:
- Enhanced Selectivity: Carboxamides can form hydrogen bonds more selectively than tetrazoles, which may interact nonspecifically due to their planar geometry.
- Reduced Toxicity : Tetrazoles (e.g., in ) are associated with higher cytotoxicity in some tumor cell lines, whereas carboxamide derivatives often exhibit better therapeutic indices .
Q & A
Q. How does this compound compare to reference drugs like celecoxib in preclinical models?
- Benchmarking :
- In Vitro : Compare COX-2 selectivity ratios (COX-2 IC50/COX-1 IC50) using enzyme inhibition assays .
- In Vivo : Evaluate anti-inflammatory efficacy in carrageenan-induced paw edema models, monitoring edema reduction and GI toxicity .
- ADME Advantages : Highlight improved solubility or half-life over celecoxib using SwissADME predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
